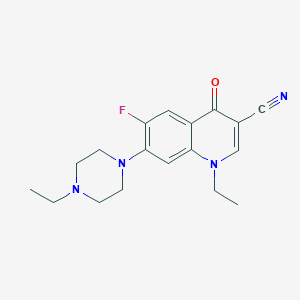

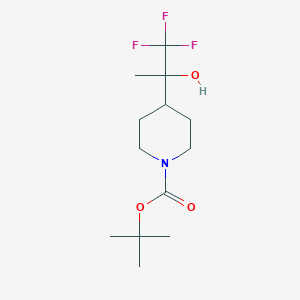

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a chemical of interest in the field of proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one was converted to the corresponding Schiff base by treatment with indole-3-carbaldehyde. The treatment of 4-aminoantipyrine with ethylbromoacetate, hydrazinhydrate, and various iso(thio)cyanates, respectively, followed by cyclization reaction using a basic reagent resulted in the formation of a second 1,2,4-triazole ring in the structure of the final product .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C18H24FN5O2, and the molecular weight is 361.41 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been synthesized from 1,2,4-triazoles in the presence of formaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 348.37200 and a density of 1.323g/cm3. The boiling point is 548.2ºC at 760 mmHg .作用機序

The mechanism of action of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately bacterial cell death.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity and minimal side effects in animal studies. It is well-absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs. It is metabolized by the liver and excreted mainly through the urine.

実験室実験の利点と制限

One of the main advantages of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile is its broad-spectrum antibacterial activity, which makes it a promising candidate for the treatment of various infectious diseases. However, its use in clinical settings is limited by the emergence of bacterial resistance, which has been reported in some studies. Additionally, more research is needed to determine its safety and efficacy in humans.

将来の方向性

Future research on 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile could focus on the following areas:

1. Development of new derivatives with improved antibacterial activity and reduced toxicity.

2. Investigation of its potential use in combination therapy with other antibacterial agents.

3. Study of its mechanism of action at the molecular level to identify new targets for drug development.

4. Evaluation of its efficacy against new and emerging bacterial strains.

5. Investigation of its potential use in the treatment of other infectious diseases, such as tuberculosis and malaria.

In conclusion, this compound is a promising antibacterial agent that has shown broad-spectrum activity against gram-positive and gram-negative bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. However, more research is needed to determine its safety and efficacy in humans and to develop new derivatives with improved antibacterial activity and reduced toxicity.

合成法

The synthesis of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile involves a multi-step process that includes the condensation of 4-ethylpiperazine-1-carboxylic acid with ethyl cyanoacetate, followed by cyclization with 2,4-dichloro-5-fluoroquinoline. The final product is obtained after purification through recrystallization.

科学的研究の応用

1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile has been extensively studied for its antibacterial activity. It has shown promising results against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been investigated for its potential use in the treatment of tuberculosis, malaria, and other infectious diseases.

特性

IUPAC Name |

1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O/c1-3-21-5-7-23(8-6-21)17-10-16-14(9-15(17)19)18(24)13(11-20)12-22(16)4-2/h9-10,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZBJBUGOUSTFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2620477.png)

![2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2620482.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B2620483.png)

![Ethyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2620488.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide](/img/structure/B2620490.png)

![4-butoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2620493.png)

![Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate](/img/structure/B2620497.png)

![Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2620498.png)